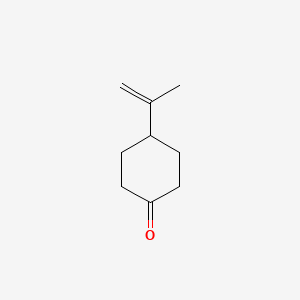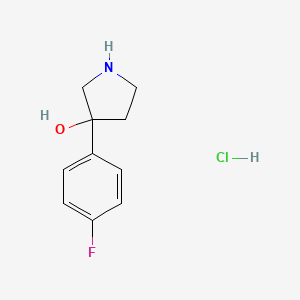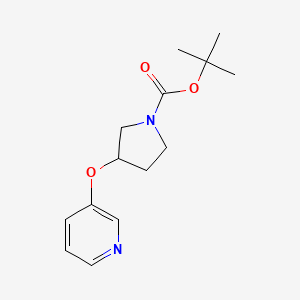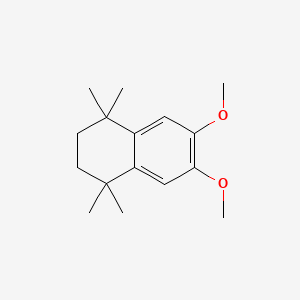
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C16H24O2 . It is also known by other names such as Redox shuttle ANL-RS21 and NSC17418 .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydronaphthalene core with two methoxy groups at the 6 and 7 positions and four methyl groups at the 1 and 4 positions . The InChI string representation of the molecule isInChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)12-10-14(18-6)13(17-5)9-11(12)15/h9-10H,7-8H2,1-6H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.36 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 248.177630004 g/mol . Its topological polar surface area is 18.5 Ų .Scientific Research Applications
Asymmetric Synthesis
Asymmetric Synthesis of ADTN : A study detailed an asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, achieving over 97% optical purity. This compound can be converted to 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) through established procedures (J. Charlton, K. Koh, G. Plourde, 1990).
Concise Synthesis from Naphthalene : Another research synthesized 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol in seven steps with a 44% overall yield. This process involved various reactions including methylation, Friedel-Crafts acylation, and Birch reduction (S. Göksu, C. Kazaz, Y. Sütbeyaz, H. SeÇen, 2003).
Biological Activity
Activity of Apomorphine Fragments : A study explored the biological activity of various apomorphine fragments, including 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene and its derivatives. These compounds were found to be potent emetics in dogs, with increasing potency correlated with additional N-Substitution (A. M. Burkman, 1973).
Impact of Methylation on Dopamine Agonist Activity : A study reported the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene and its lack of activity as a DA1-type dopamine agonist. This was attributed to the steric effect of the 2-methyl group, which contrasts with the potent DA1 agonist activity of its nonmethylated homologue (D. Nichols, J. N. Jacob, A. J. Hoffman, J. Kohli, D. Glock, 1984).
Cyclization Studies
Cyclodimerization of Stilbene : Cyclodimerization of 2,6-dimethoxy-4-methylstilbene under acidic conditions was studied, leading to compounds that biomimic the cyclization of naturally occurring stilbenes during oxidative oligomerization (Xing-Cong Li, D. Ferreira, 2003).
Synthesis of Octahydroperylenes : Research on the Lewis-acid catalyzed dimerization of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol produced octahydroperylene derivatives. This study also explored the conversion of trans-configured compounds into racemic cis isomers (D. Pfaff, S. Bestgen, J. Podlech, 2017).
Synthesis of Antitumor Agents
- Daunomycinone Synthesis : A key intermediate of the antitumor agent amrubicin, (+)-9-Amino-4-demethoxy-9-deoxydaunomycinone, was synthesized from 1,4-naphthoquinone. This synthesis involved multiple steps, including Strecker's reaction and Friedel-Crafts reaction (You Qidong, 2009).
properties
IUPAC Name |
6,7-dimethoxy-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2)7-8-16(3,4)12-10-14(18-6)13(17-5)9-11(12)15/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLDTYXVLXUVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC(=C(C=C21)OC)OC)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280555 | |
| Record name | 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
22825-00-9 | |
| Record name | NSC17418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)

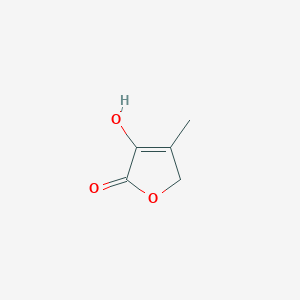
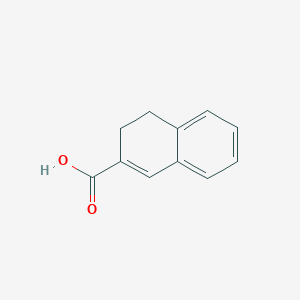


![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)
